molecular formula C8H12N2 B1347352 2-(Dimethylaminomethyl)pyridine CAS No. 43071-19-8

2-(Dimethylaminomethyl)pyridine

Cat. No.: B1347352
CAS No.: 43071-19-8
M. Wt: 136.19 g/mol
InChI Key: HRUBXJBPLLZTAN-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)pyridine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, featuring a dimethylaminomethyl group attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.

Biochemical Analysis

Biochemical Properties

2-(Dimethylaminomethyl)pyridine plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as esterifications and acylations. The compound’s basicity, due to the resonance stabilization from the dimethylamino group, enhances its nucleophilic properties, making it an effective catalyst . It is known to interact with enzymes like acetyltransferases, where it acts as a nucleophilic catalyst, enhancing the transfer of acetyl groups to target molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signaling pathways that control cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it forms a pyridine onium salt with bromide, which then participates in selective oxidation reactions . This interaction highlights its role in modifying enzyme activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its activity can diminish over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, although its efficacy may decrease as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to adverse effects such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can influence metabolic flux and alter metabolite levels by participating in reactions that modify key intermediates in metabolic pathways . For example, it can affect the pyrimidine metabolism pathway, which is crucial for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its effects . Its distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylaminomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the dimethylaminomethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-(Dimethylaminomethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylaminomethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful as a ligand in coordination chemistry and in various synthetic applications .

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)7-8-5-3-4-6-9-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUBXJBPLLZTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962879
Record name N,N-Dimethyl-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43071-19-8
Record name 43071-19-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74465
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIMETHYLAMINOMETHYL)-PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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